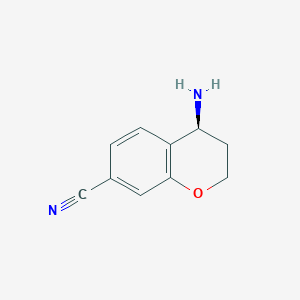
(S)-4-Aminochroman-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Aminochroman-7-carbonitrile is a chiral organic compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring The this compound compound is characterized by the presence of an amino group at the 4th position and a nitrile group at the 7th position of the chroman ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Aminochroman-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes a cyclization reaction to form the chroman ring system.
Nitrile Introduction: The nitrile group is introduced at the 7th position through a cyanation reaction, which can be carried out using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(S)-4-Aminochroman-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and nitrile groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted chroman derivatives.
科学的研究の応用
(S)-4-Aminochroman-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-4-Aminochroman-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact mechanism depends on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
®-4-Aminochroman-7-carbonitrile: The enantiomer of (S)-4-Aminochroman-7-carbonitrile, which may have different biological activities due to its chiral nature.
4-Hydroxychroman-7-carbonitrile: A similar compound with a hydroxyl group instead of an amino group at the 4th position.
4-Aminochroman-7-carboxylic acid: A derivative with a carboxylic acid group instead of a nitrile group at the 7th position.
Uniqueness
This compound is unique due to its specific combination of functional groups and chiral nature. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of both amino and nitrile groups allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
(4S)-4-amino-3,4-dihydro-2H-chromene-7-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9H,3-4,12H2/t9-/m0/s1 |
InChIキー |
CQRSTZKXYWMYMD-VIFPVBQESA-N |
異性体SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)C#N |
正規SMILES |
C1COC2=C(C1N)C=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
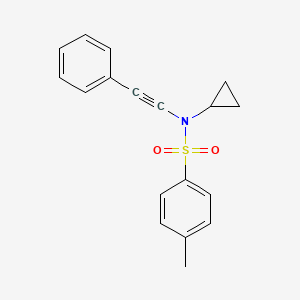

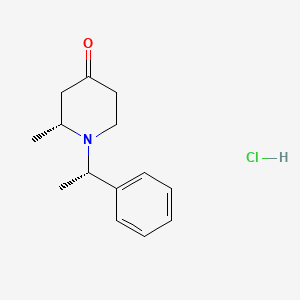
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
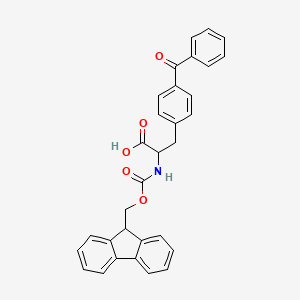
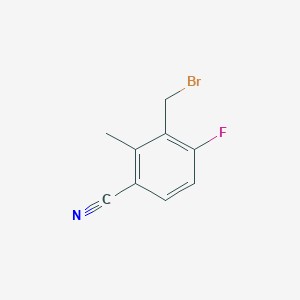
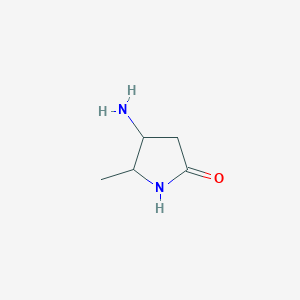
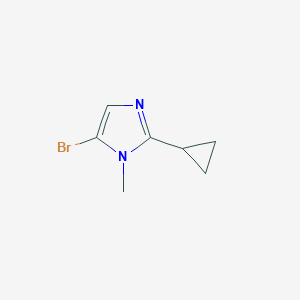
![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)

![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
